molecular formula C20H15N5O2S B289920 1-[7-(4-Methoxyphenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone

1-[7-(4-Methoxyphenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone

Cat. No. B289920
M. Wt: 389.4 g/mol
InChI Key: PHSNSPGNIGVJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[7-(4-Methoxyphenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone, commonly known as MPTP, is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTP has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of MPTP is not fully understood. However, studies have suggested that MPTP may exert its biological effects by inhibiting the activity of certain enzymes involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
MPTP has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the expression of COX-2, an enzyme involved in the inflammatory response. MPTP has also been shown to induce apoptosis in tumor cells and inhibit the growth of cancer cells. Additionally, MPTP has been found to inhibit the replication of certain viruses, such as hepatitis B and C viruses.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPTP in lab experiments is its broad range of biological activities. MPTP has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a versatile tool for studying various biological processes. However, one of the limitations of using MPTP is its potential toxicity. MPTP has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of MPTP. One area of interest is the development of MPTP analogs with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of MPTP. Additionally, the potential use of MPTP as a therapeutic agent for inflammatory diseases, cancer, and viral infections warrants further investigation.

Synthesis Methods

The synthesis of MPTP involves a multi-step process that starts with the reaction of 4-methoxyphenylhydrazine with 2-amino-4-methylthiophene-3-carboxylic acid to form 4-methoxyphenyl-2-amino-4-methylthiophene-3-carboxylic acid hydrazide. This intermediate is then reacted with 2,6-dichloropyridine-3-carboxylic acid to form the final product, MPTP.

Scientific Research Applications

MPTP has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. MPTP has also been found to have anti-tumor activity, making it a potential chemotherapeutic agent. Additionally, MPTP has been shown to have anti-viral properties, making it a potential treatment for viral infections.

properties

Molecular Formula

C20H15N5O2S

Molecular Weight

389.4 g/mol

IUPAC Name

1-[11-(4-methoxyphenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone

InChI

InChI=1S/C20H15N5O2S/c1-10-14(11(2)26)15(12-4-6-13(27-3)7-5-12)16-17-18(28-20(16)24-10)19-21-8-23-25(19)9-22-17/h4-9H,1-3H3

InChI Key

PHSNSPGNIGVJOA-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C3=C(C4=NC=NN4C=N3)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C

Canonical SMILES

CC1=C(C(=C2C3=C(C4=NC=NN4C=N3)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C

Origin of Product

United States

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